4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane
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Overview
Description
4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a complex organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a sulfonylation reaction, where a methoxyphenyl sulfonyl chloride reacts with the thiazepane ring under basic conditions.
Attachment of the Tolyl Group: The tolyl group is typically introduced through a Friedel-Crafts alkylation reaction, where the thiazepane ring reacts with a tolyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the methoxyphenyl and tolyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-((2-Methoxyphenyl)sulfonyl)-1,4-thiazepane: Lacks the tolyl group, which may affect its chemical reactivity and biological activity.
7-(o-Tolyl)-1,4-thiazepane: Lacks the methoxyphenyl sulfonyl group, which can influence its solubility and interaction with other molecules.
4-((2-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane: Contains a phenyl group instead of a tolyl group, which may alter its steric and electronic properties.
Uniqueness
4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is unique due to the combination of the methoxyphenyl sulfonyl and tolyl groups, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-methoxyphenyl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-15-7-3-4-8-16(15)18-11-12-20(13-14-24-18)25(21,22)19-10-6-5-9-17(19)23-2/h3-10,18H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSHGUCZCHVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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